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molecular formula C7H5NO4 B043170 3-Nitrobenzoic acid CAS No. 121-92-6

3-Nitrobenzoic acid

Cat. No. B043170
M. Wt: 167.12 g/mol
InChI Key: AFPHTEQTJZKQAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06552021B2

Procedure details

Reaction of 7-amino-1-methylindazole and 2-iodo-3-nitrobenzoic acid as above gave 2-8 (1-methyl-1H-indazol-7-yl)amino]-3-nitrobenzoic acid (33% yield); mp (EtOAc/n-hexane) 240-244° C.; 1H NMR [(CD3)2SO] δ 4.33 (s, 3 H, NCH3), 6.55 (d, J=7.5 Hz, 1 H, ArH), 6.84 (t, J=7.7 Hz, 1 H, ArH), 6.90 (t, J=7.7 Hz, 1 H, ArH), 7.36 (d, J=7.9 Hz, 1 H, ArH), 7.80 (dd, J=8.1, 1.7 Hz, 1 H, ArH), 8.00 (s, 1 H, ArH), 8.31 (dd, J=7.5, 1.7 Hz, 1 H, ArH), 13.47 (br s, 1 H, COOH).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
NC1C=CC=C2C=1N(C)N=C2.I[C:13]1[C:21]([N+:22]([O-:24])=[O:23])=[CH:20][CH:19]=[CH:18][C:14]=1[C:15]([OH:17])=[O:16]>>[N+:22]([C:21]1[CH:13]=[C:14]([CH:18]=[CH:19][CH:20]=1)[C:15]([OH:17])=[O:16])([O-:24])=[O:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=CC=C2C=NN(C12)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C(C(=O)O)C=CC=C1[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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